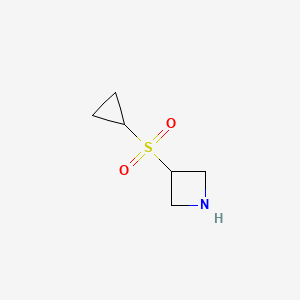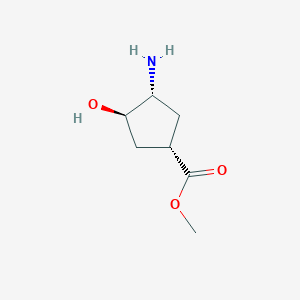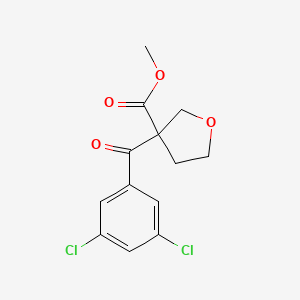
6-Methyl-5,8-dihydroquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,8-dihydroquinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is notable for its unique structure, which includes a quinoline ring system with two ketone groups at positions 5 and 8, and a methyl group at position 6. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,8-dihydroquinoline-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the methyl and ketone functionalities required for this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the Skraup synthesis or other cyclization methods. These processes are optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
6-Methyl-5,8-dihydroquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The methyl group and the quinoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce alcohol derivatives.
科学的研究の応用
6-Methyl-5,8-dihydroquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-5,8-dihydroquinoline-5,8-dione involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in cellular respiration, leading to reduced ATP production and cell death .
類似化合物との比較
Similar Compounds
5,8-Dihydroquinoline-5,8-dione: Lacks the methyl group at position 6 but shares similar redox properties.
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione: Contains a methoxy group at position 7, which alters its chemical reactivity and biological activity.
Uniqueness
6-Methyl-5,8-dihydroquinoline-5,8-dione is unique due to the presence of both the methyl group and the ketone functionalities, which confer distinct chemical and biological properties
特性
CAS番号 |
18633-03-9 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC名 |
6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3 |
InChIキー |
XXQAHBXLRFWCTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


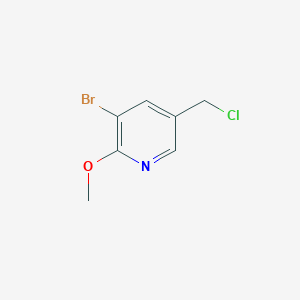



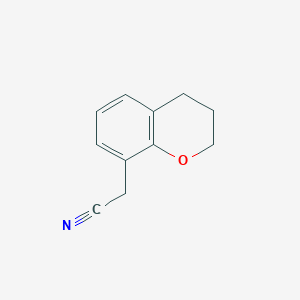
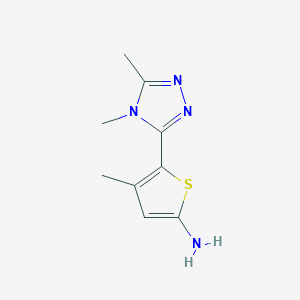
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
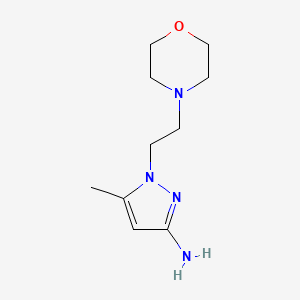
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
